Tributyrin

Vue d'ensemble

Description

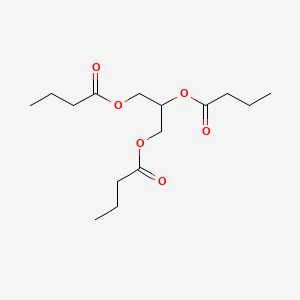

Tributyrin, also known as glyceryl tributyrate, is a triglyceride composed of three butyric acid molecules esterified to a glycerol backbone. It is a naturally occurring compound found in butter and other dairy products. This compound is known for its beneficial effects on gut health, anti-inflammatory properties, and potential therapeutic applications in various diseases.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Tributyrin can be synthesized through the esterification of glycerol with butyric acid. The reaction typically involves heating glycerol and butyric acid in the presence of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to remove water formed during the reaction, thus driving the reaction to completion.

Industrial Production Methods: In industrial settings, this compound is produced using similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves continuous removal of water and excess butyric acid to achieve the desired product quality. The final product is purified through distillation or other separation techniques to remove any impurities.

Analyse Des Réactions Chimiques

Types of Reactions: Tributyrin undergoes various chemical reactions, including hydrolysis, oxidation, and reduction.

Common Reagents and Conditions:

Hydrolysis: this compound can be hydrolyzed by lipases or under acidic or basic conditions to yield glycerol and butyric acid.

Oxidation: this compound can be oxidized to produce butyric acid and other oxidation products.

Reduction: Although less common, this compound can undergo reduction reactions under specific conditions.

Major Products Formed:

Hydrolysis: Glycerol and butyric acid.

Oxidation: Butyric acid and other oxidation products.

Applications De Recherche Scientifique

Nutritional Applications

Aquaculture

Tributyrin has been recognized for its role in enhancing the growth and health of aquatic species. Research indicates that it can ameliorate the negative effects of plant-derived ingredients in aquaculture diets. Studies have shown that this compound supplementation can improve growth performance and feed efficiency in fish and crustaceans, particularly in carnivorous species. The physiological benefits include enhanced nutrient absorption and gut health, which are critical for the sustainability of aquaculture practices .

Livestock Nutrition

In livestock, this compound has demonstrated significant effects on growth performance and nutrient digestibility. For instance, a study involving weaned pigs showed that dietary supplementation with this compound led to improved average daily gain (ADG) and feed intake. The mechanisms behind these improvements may involve the modulation of gut microbiota and enhanced appetite regulation .

| Application Area | Species | Key Findings |

|---|---|---|

| Aquaculture | Fish, Crustaceans | Improved growth, nutrient absorption |

| Livestock | Pigs | Enhanced ADG, feed intake |

Medical Applications

Anti-Inflammatory Effects

This compound exhibits promising anti-inflammatory properties. A study demonstrated that oral administration of this compound in rats reduced lipopolysaccharide (LPS)-induced oxidative stress and inflammatory markers in the liver. Specifically, it attenuated the production of leukotriene B4, a pro-inflammatory mediator, suggesting a protective role against endotoxemia-associated liver damage .

Gut Health and Microbiota Modulation

This compound is recognized for its ability to repair intestinal barriers and alleviate gut dysbiosis. It promotes the growth of beneficial gut bacteria while suppressing pathogenic strains. This action not only improves gut health but also enhances overall metabolic functions .

| Medical Application | Mechanism | Key Findings |

|---|---|---|

| Anti-Inflammatory | Reduces oxidative stress | Decreased inflammatory markers |

| Gut Health | Modulates microbiota | Improved gut barrier function |

Case Studies

- Aquaculture Study : A review highlighted this compound's effectiveness in fish diets, where its inclusion resulted in significant improvements in growth rates and feed conversion ratios across various species .

- Liver Protection Study : In a controlled trial with rats, this compound administration was shown to significantly lower levels of pro-inflammatory eicosanoids following LPS exposure, indicating its potential as a therapeutic agent for liver-related conditions .

- Pigs Growth Performance Study : Research involving weaned pigs indicated that this compound supplementation at 0.75 g/kg improved ADG by enhancing appetite and nutrient digestibility, showcasing its practical application in livestock management .

Mécanisme D'action

Tributyrin exerts its effects primarily through the release of butyric acid upon hydrolysis. Butyric acid is a short-chain fatty acid that serves as an energy source for colonocytes and plays a crucial role in maintaining gut health. It enhances the integrity of the gut barrier, reduces inflammation, and modulates the immune response. This compound also influences gene expression by inhibiting histone deacetylases, leading to histone hyperacetylation and modulation of gene transcription.

Comparaison Avec Des Composés Similaires

Sodium Butyrate: A salt form of butyric acid, commonly used in research and therapeutic applications. It is less stable and has a shorter half-life compared to tributyrin.

Butyric Acid: The free acid form, which is more volatile and less stable than this compound.

Uniqueness of this compound:

- This compound is more stable and has a longer half-life compared to sodium butyrate and butyric acid.

- It provides a sustained release of butyric acid, making it more effective in therapeutic applications.

- This compound is better absorbed in the gut, leading to enhanced bioavailability and efficacy.

Activité Biologique

Tributyrin, a triglyceride of butyric acid, has garnered attention for its diverse biological activities, particularly in the fields of cancer research, gut health, and metabolic regulation. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, effects on different biological systems, and potential therapeutic applications.

This compound exerts its biological effects primarily through the release of butyric acid upon hydrolysis. Butyric acid is known for its role as a histone deacetylase (HDAC) inhibitor, which influences gene expression by modifying chromatin structure. This mechanism is crucial in cancer biology, where this compound has demonstrated significant anti-cancer properties.

Key Mechanisms:

- Apoptosis Induction : this compound enhances apoptosis in cancer cells by increasing the levels of pro-apoptotic proteins and promoting the accumulation of p53 in the nucleus, which is essential for cell cycle regulation and apoptosis .

- Anti-inflammatory Effects : It modulates inflammatory responses by downregulating pro-inflammatory cytokines such as TNF-α and IL-6 while upregulating anti-inflammatory cytokines like IL-10 .

- Gut Health Improvement : this compound promotes gut health by enhancing intestinal barrier function and modulating gut microbiota composition, leading to improved nutrient absorption and overall gut integrity .

Case Studies

Several studies have investigated the effects of this compound across different biological contexts:

- Hepatocarcinogenesis :

- Growth Performance in Livestock :

- Fish Health :

Summary of Key Findings

Q & A

Basic Research Questions

Q. What experimental models are most effective for evaluating Tributyrin’s anti-tumor activity, and what endpoints should be prioritized?

- Methodological Answer: Preclinical studies often use androgen-sensitive (e.g., LNCaP) and androgen-resistant (e.g., PC-3) human prostate cancer cell lines to assess this compound’s anti-proliferative effects. Key endpoints include apoptosis measurement (via TUNEL assays or caspase-3 activation), cell cycle arrest (using flow cytometry), and differentiation markers (e.g., β-galactosidase activity). In vivo models, such as xenograft mice, should track tumor volume reduction and histopathological changes .

Q. How can researchers optimize this compound’s bioavailability in oral administration studies?

- Methodological Answer: Encapsulation with cyclodextrins (e.g., β-cyclodextrin) via enzymatic synthesis improves solubility and controlled release. Techniques like HPLC and dynamic light scattering validate encapsulation efficiency, while in vivo bioavailability is assessed through plasma butyrate levels over time using gas chromatography-mass spectrometry (GC-MS) .

Q. What are standardized protocols for assessing this compound’s impact on intestinal barrier function?

- Methodological Answer: Use Caco-2 cell monolayers to measure transepithelial electrical resistance (TEER) and paracellular permeability (e.g., FITC-dextran flux). In animal models, evaluate occludin and zonula occludens-1 (ZO-1) expression via immunohistochemistry and quantify serum endotoxin levels to confirm gut barrier integrity .

Advanced Research Questions

Q. How can contradictory findings regarding this compound’s synergism with other compounds (e.g., antioxidants) be resolved?

- Methodological Answer: Contradictions arise from divergent mechanisms, such as antioxidants counteracting this compound-DHA synergy by neutralizing reactive oxygen species (ROS). To address this, use ROS-sensitive fluorescent probes (e.g., DCFH-DA) in co-treatment experiments and transcriptomic profiling (RNA-seq) to identify pathway crosstalk. Dose-response matrices and isobolographic analysis can quantify synergistic vs. antagonistic interactions .

Q. What molecular mechanisms underlie this compound’s epigenetic modulation in cancer models?

- Methodological Answer: this compound inhibits histone deacetylases (HDACs), increasing histone H3K9 acetylation. Chromatin immunoprecipitation (ChIP-seq) and Western blotting for acetylated histones are critical. Pair these with functional assays (e.g., siRNA knockdown of HDAC isoforms) to validate specificity. In colon carcinogenesis models, measure DNA damage via comet assays and 8-OHdG ELISA .

Q. How can researchers design robust pharmacokinetic/pharmacodynamic (PK/PD) models for this compound in metabolic studies?

- Methodological Answer: Use stable isotope-labeled this compound (e.g., ¹³C-Tributyrin) to track systemic absorption and tissue distribution via LC-MS/MS. PD endpoints include insulin sensitivity (hyperinsulinemic-euglycemic clamp) and hepatic gluconeogenic enzyme activity (PEPCK, G6Pase). Mechanistic PK/PD models should integrate butyrate release kinetics and receptor binding (e.g., GPR109A) .

Q. What methodologies are effective for resolving this compound’s dual role in oxidative stress pathways?

- Methodological Answer: this compound may reduce oxidative stress in renal crystal models but require ROS for apoptosis in cancer. Employ tissue-specific redox profiling (e.g., glutathione assays, SOD activity) and single-cell RNA sequencing to dissect context-dependent effects. In renal studies, combine mRNA-seq with metabolomics (e.g., urinary oxalate via HPLC) to map Nrf2/ARE pathway activation .

Q. Data Analysis & Validation

Q. How should researchers address variability in this compound’s efficacy across different disease models?

- Methodological Answer: Use meta-analysis frameworks to aggregate data from heterogenous models (e.g., cancer vs. metabolic studies). Stratify results by delivery method (free vs. encapsulated), dosage, and model type. Sensitivity analysis can identify confounding variables, such as gut microbiota composition (assessed via 16S rRNA sequencing) .

Q. What statistical approaches are recommended for analyzing this compound’s time-dependent effects in longitudinal studies?

- Methodological Answer: Mixed-effects models account for repeated measures (e.g., tumor growth or metabolic parameters). Survival analysis (Kaplan-Meier curves with log-rank tests) is suitable for apoptosis-driven tumor regression. For microbiome-linked outcomes, apply multivariate methods like PERMANOVA to beta-diversity metrics .

Q. Experimental Design Considerations

Q. How can researchers mitigate the lack of long-term toxicity data in this compound studies?

- Methodological Answer: Conduct chronic toxicity assays in rodents, monitoring organ histopathology (liver, kidney) and serum biomarkers (ALT, creatinine) over 6–12 months. Compare results to acute toxicity data (LD50 studies). For clinical relevance, integrate in vitro genotoxicity assays (Ames test, micronucleus assay) .

Q. What controls are essential when studying this compound’s interaction with dietary components (e.g., inulin)?

- Methodological Answer: Include dietary control groups (e.g., high-oxalate vs. standard diets) and fecal butyrate quantification (GC-MS) to confirm this compound’s activity independent of microbiota. Use germ-free models to isolate direct effects. For combination studies, factorial designs (2x2 matrices) clarify additive vs. interactive outcomes .

Propriétés

IUPAC Name |

2,3-di(butanoyloxy)propyl butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O6/c1-4-7-13(16)19-10-12(21-15(18)9-6-3)11-20-14(17)8-5-2/h12H,4-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYXTWWCETRIEDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OCC(COC(=O)CCC)OC(=O)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4052267 | |

| Record name | Glycerol tributyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, colourless oily liquid | |

| Record name | Glycerol tributanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031094 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Tributyrin | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1142/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

307 °C | |

| Record name | TRIBUTYRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/878 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

356 °F; 180 °C (Open cup) | |

| Record name | TRIBUTYRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/878 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SOL IN ACETONE, BENZENE, Very soluble in alcohol and ether, In water, 133 mg/L at 37 °C, 0.133 mg/mL at 37 °C, insoluble in water; soluble in organic solvents, oils, miscible (in ethanol) | |

| Record name | TRIBUTYRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/878 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Glycerol tributanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031094 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Tributyrin | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1142/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.032 at 20 °C, 1.034-1.037 | |

| Record name | TRIBUTYRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/878 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tributyrin | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1142/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

1.3X10-3 mm Hg at 25 °C /Estimated/ | |

| Record name | TRIBUTYRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/878 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

... Human gastric cancer SGC-7901 cells were exposed to tributyrin at 0.5, 1, 2, 5, 10 and 50 mmol/L(-1) for 24-72 h. MTT /2H-Tetrazolium,2-(4,5-Dimethyl-2-thiazolyl-3)/ assay was applied to detect the cell proliferation. [(3)H]-TdR uptake was measured to determine DNA synthesis. Apoptotic morphology was observed by electron microscopy and Hoechst-33258 staining. Flow cytometry and terminal deoxynucleotidyl transferase-mediated dUTP nick end labeling (TUNEL) assay were performed to detect tributyrin-triggered apoptosis. The expressions of PARP /Poly-ADP Ribose Polymerase/, Bcl-2 and Bax were examined by Western blot assay. Tributyrin could initiate growth inhibition of SGC-7901 cell in a dose- and time-dependent manner. [(3)H]-TdR uptake by SGC-7901 cells was reduced to 33.6 % after 48 h treatment with 2 mmol/L(-1) tributyrin, compared with the control (P<0.05). Apoptotic morphology was detected by TUNEL assay. Flow cytometry revealed that tributyrin could induce apoptosis of SGC-7901 cells in dose-dependent manner. After 48 hours incubation with tributyrin at 2 mmol/L(-1), the level of Bcl-2 protein was lowered, and the level of Bax protein was increased in SGC-7901, accompanied by PARP cleavage., ... HT-29 colon cancer cells exposed to PB /phenylbutyrate/ and TB /tributyrin/ result in growth inhibition associated with an induction of apoptosis mediated through the activation of caspase-3 activity. A block in the G1/S cell cycle traverse associated with a decrease in CDK2 (cyclin dependent kinase) protein levels and retinoblastoma protein hypophosphorylation was also noted after PB and TB exposure., We investigated the effects of tributyrin establishing induction of growth arrest and apoptosis of MCF-7 human mammary carcinoma cells. Transient increased mitochondria-associated bax, dissipation of the mitochondrial membrane potential (delta(psi)m), and caspase-3-independent cleavage of poly(ADP-ribose) polymerase are evident as early as 4 h after treatment of cells with tributyrin. These events are followed by the transient accumulation of mitochondrial cytochrome c in the cytosol and, finally, the generation and accumulation of cells with subdiploid DNA content. During the period in which mitochondria-associated bax levels are elevated, the delta(psi)m is disrupted, and cytochrome c is detected in the cytosol, we show induction of p21WAF1/Cip1 in the absence of increased p53 and arrest of cells in G2-M. | |

| Record name | TRIBUTYRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/878 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS, Oily liquid | |

CAS No. |

60-01-5 | |

| Record name | Tributyrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60-01-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tributyrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060015 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tributyrin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12709 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TRIBUTYRIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=661583 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, 1,2,3-propanetriyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycerol tributyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glycerol tributyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.410 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIBUTYRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S05LZ624MF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIBUTYRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/878 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Glycerol tributanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031094 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-75 °C | |

| Record name | TRIBUTYRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/878 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Glycerol tributanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031094 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.